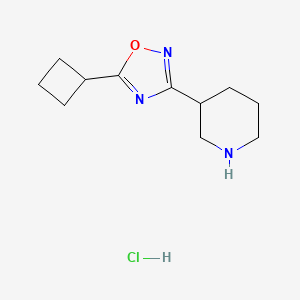

![molecular formula C13H15N5OS B2693851 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1795489-57-4](/img/structure/B2693851.png)

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves various synthetic routes. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” is complex due to the presence of multiple rings and functional groups. The imidazole ring is a key structural unit in this compound, which is known for its unique chemical properties .Chemical Reactions Analysis

The chemical reactions involving “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” can be complex due to the presence of multiple reactive sites. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Scientific Research Applications

Antiproliferative Agents in Cancer Therapy : A study by Bazin et al. (2016) reported the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, which showed cytostatic activity against non-small cell lung cancer cell lines. Particularly, one compound exhibited selective dose-dependent responses in a P53-mutant NSCLC-N6-L16 cell line and induced the overexpression of the TP53 gene, suggesting its potential in reactivating mutant p53 in lung cancer cells (Bazin et al., 2016).

Antibacterial Applications : Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to create antibacterial agents. Their study highlighted several compounds with high antibacterial activity, demonstrating the potential of these urea derivatives in developing new antibacterial treatments (Azab et al., 2013).

Inhibitors of MAP Kinase p38α : Getlik et al. (2012) focused on the synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of p38α mitogen-activated protein kinase. These compounds showed potent inhibitory effects and could be crucial in the development of new treatments targeting p38α MAPK-related diseases (Getlik et al., 2012).

Molecular Rearrangement and New Derivatives : Klásek et al. (2007) studied the molecular rearrangement of 1-substituted 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, leading to the formation of new indole and imidazolinone derivatives. This research contributes to the understanding of chemical reactions involving imidazole derivatives and their potential applications in synthesizing new compounds (Klásek et al., 2007).

Pyrazole-Acetamide Derivatives and Antioxidant Activity : A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and analyzed their antioxidant activities. The research indicates the potential use of these compounds as antioxidants in various applications (Chkirate et al., 2019).

Future Directions

The future directions for the research and development of “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” and similar compounds could involve exploring their potential applications in pharmaceutical, agrochemical, and material science applications . Further studies could also focus on improving the synthetic routes and understanding the mechanisms of action of these compounds .

Mechanism of Action

Target of Action

The primary target of the compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Mode of Action

The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea acts as an inhibitor of mTOR . It binds to the ATP-binding site of mTOR, thereby preventing the phosphorylation of key substrates and leading to the inhibition of mTOR’s kinase activity .

Biochemical Pathways

The inhibition of mTOR by 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea affects several downstream pathways. One of the most significant is the PI3K/AKT/mTOR pathway , which is crucial for cell survival and growth . By inhibiting mTOR, the compound can suppress the phosphorylation of AKT and S6 at the cellular level .

Result of Action

The inhibition of mTOR by 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea leads to a decrease in cell proliferation, particularly in cancer cells . This is evidenced by its significant anti-proliferative activity against non-small cell lung cancer A549 and H460 .

properties

IUPAC Name |

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c19-13(15-10-11-2-1-9-20-11)14-5-6-17-7-8-18-12(17)3-4-16-18/h1-4,7-9H,5-6,10H2,(H2,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRYIGVJSSZIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)

![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)

![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)

![2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2693782.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2693783.png)

![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2693784.png)

![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)